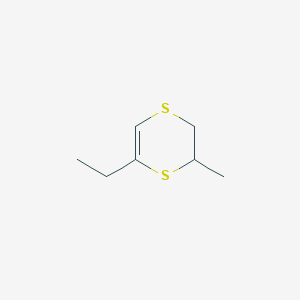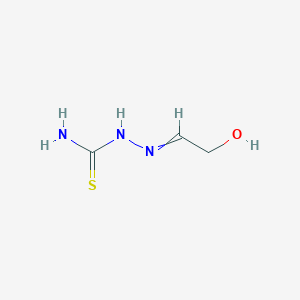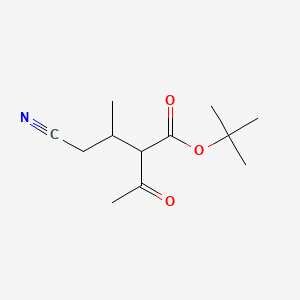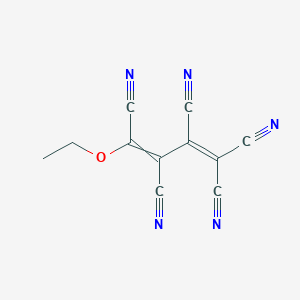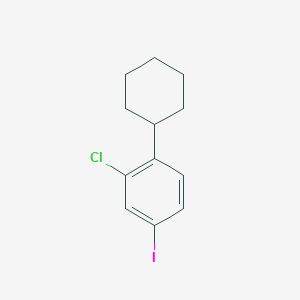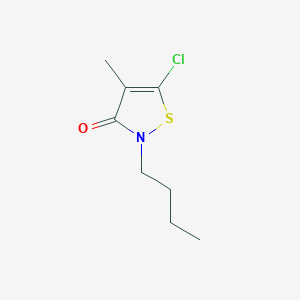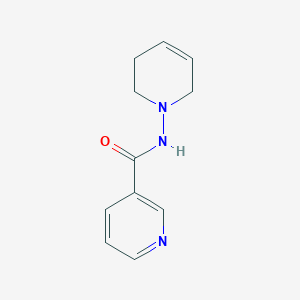
N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with a suitable amine under specific conditions. The reaction may require the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or DMF, and the temperature is maintained at room temperature or slightly elevated.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification methods such as recrystallization or chromatography are employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
Scientific Research Applications
N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carboxamide: A simpler analog with similar structural features.
N-(2-Pyridyl)pyridine-3-carboxamide: Another derivative with a different substitution pattern.
N-(3,4-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide: A closely related compound with slight structural variations.
Uniqueness
N-(3,6-Dihydropyridin-1(2H)-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of the dihydropyridinyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
CAS No. |
62245-59-4 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
N-(3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N3O/c15-11(10-5-4-6-12-9-10)13-14-7-2-1-3-8-14/h1-2,4-6,9H,3,7-8H2,(H,13,15) |
InChI Key |
JGNFPSVGNWWJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


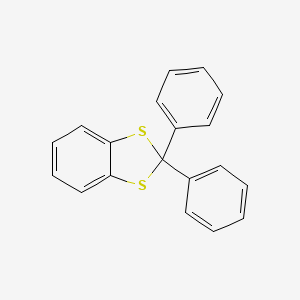
![Dimethyl [hydroxy(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14551818.png)
![1-Ethenyl-4-[2-(methanesulfinyl)ethyl]benzene](/img/structure/B14551822.png)
![1,1'-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1-diyl)]bis(4-methoxybenzene)](/img/structure/B14551832.png)
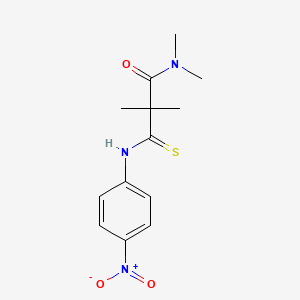

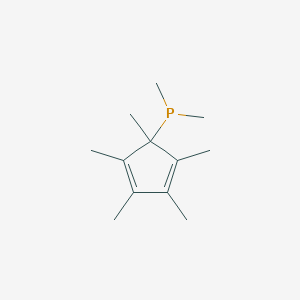
![3-(2,8-Dimethyl-5-{[(propan-2-ylidene)amino]oxy}-4,6-dioxa-3,7-diaza-5-silanona-2,7-dien-5-yl)propanenitrile](/img/structure/B14551856.png)
